molecular formula C21H26ClN5O4 B11975617 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11975617
M. Wt: 447.9 g/mol
InChI Key: AQJQFNLHJHPWQB-UHFFFAOYSA-N
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Description

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C21H26ClN5O4 and a molecular weight of 447.925 g/mol . This compound is known for its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide to form the 4-chlorophenoxy-2-hydroxypropyl intermediate.

    Cyclohexylamine substitution: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Purine core construction: The final step involves the construction of the purine core through a series of cyclization and methylation reactions.

Chemical Reactions Analysis

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H26ClN5O4

Molecular Weight

447.9 g/mol

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H26ClN5O4/c1-26-18-17(19(29)25-21(26)30)27(20(24-18)23-14-5-3-2-4-6-14)11-15(28)12-31-16-9-7-13(22)8-10-16/h7-10,14-15,28H,2-6,11-12H2,1H3,(H,23,24)(H,25,29,30)

InChI Key

AQJQFNLHJHPWQB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(COC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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